6-[(2-Tert-butoxycarbonylaminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid 6-[(2-Tert-butoxycarbonylaminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 528851-37-8
VCID: VC20753547
InChI: InChI=1S/C20H24ClN3O5/c1-20(2,3)29-19(28)23-7-6-22-15-8-12-16(9-14(15)21)24(11-4-5-11)10-13(17(12)25)18(26)27/h8-11,22H,4-7H2,1-3H3,(H,23,28)(H,26,27)
SMILES: CC(C)(C)OC(=O)NCCNC1=C(C=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)Cl
Molecular Formula: C20H24ClN3O5
Molecular Weight: 421.9 g/mol

6-[(2-Tert-butoxycarbonylaminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid

CAS No.: 528851-37-8

Cat. No.: VC20753547

Molecular Formula: C20H24ClN3O5

Molecular Weight: 421.9 g/mol

* For research use only. Not for human or veterinary use.

6-[(2-Tert-butoxycarbonylaminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid - 528851-37-8

CAS No. 528851-37-8
Molecular Formula C20H24ClN3O5
Molecular Weight 421.9 g/mol
IUPAC Name 7-chloro-1-cyclopropyl-6-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]-4-oxoquinoline-3-carboxylic acid
Standard InChI InChI=1S/C20H24ClN3O5/c1-20(2,3)29-19(28)23-7-6-22-15-8-12-16(9-14(15)21)24(11-4-5-11)10-13(17(12)25)18(26)27/h8-11,22H,4-7H2,1-3H3,(H,23,28)(H,26,27)
Standard InChI Key PCQWTHPPSGNCHN-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCNC1=C(C=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)Cl
Canonical SMILES CC(C)(C)OC(=O)NCCNC1=C(C=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)Cl

6-[(2-Tert-butoxycarbonylaminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid is a synthetic quinoline derivative primarily used as an intermediate in pharmaceutical synthesis. Below is a detailed profile of the compound, integrating data from diverse sources while excluding unreliable domains as specified.

Key Features

  • Core Structure: Quinoline scaffold with a carboxylic acid group at position 3, a cyclopropyl substituent at position 1, and a chloro group at position 7.

  • Functional Groups:

    • Tert-butoxycarbonyl (Boc)-protected ethylamino side chain at position 6.

    • Carboxylic acid moiety at position 3.

Physical Properties

PropertyValueSource
AppearanceYellow powder
Boiling Point649.1±55.0 °C (Predicted)
Density1.420±0.06 g/cm³ (Predicted)
SolubilitySoluble in DMSO, Methanol
pKa6.41±0.41 (Predicted)

Synthesis and Role as an Intermediate

The compound is a Boc-protected derivative of the parent molecule 6-[(2-aminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid (CID 17980494, MW 321.76 g/mol) . The Boc group serves as a temporary protective moiety for the amine during synthetic processes, enabling selective reactions at other sites. Deprotection (e.g., via acidolysis) yields the free amine, a critical step in producing active quinolone antibiotics.

Pharmaceutical Context

  • Antibacterial Precursor: Quinoline-3-carboxylic acids are structural analogs of fluoroquinolone antibiotics (e.g., ciprofloxacin). The Boc-protected amine in this compound suggests its role in synthesizing derivatives with enhanced stability or bioavailability .

  • Impurity Profile: Related compounds are cited as impurities in antibiotic manufacturing, emphasizing the need for precise synthetic control .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator